Cas no 1250357-51-7 (2-Thiophenemethanol, A-(5-bromo-2-fluorophenyl)-)

2-Thiophenemethanol, A-(5-bromo-2-fluorophenyl)- is a specialized organic compound featuring a thiophene methanol core substituted with a 5-bromo-2-fluorophenyl group. This structure combines the reactivity of the thiophene ring with the electronic effects of bromo and fluoro substituents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the bromine atom enhances its utility in cross-coupling reactions, while the fluorine substituent can improve metabolic stability and binding affinity in bioactive molecules. Its well-defined molecular architecture ensures high purity and consistent performance in complex synthetic pathways. This compound is particularly useful in the development of heterocyclic derivatives for drug discovery and material science applications.
2-Thiophenemethanol, A-(5-bromo-2-fluorophenyl)- structure
1250357-51-7 structure
Product Name:2-Thiophenemethanol, A-(5-bromo-2-fluorophenyl)-
CAS No:1250357-51-7
MF:C11H8BrFOS
MW:287.148024559021
CID:5012203
Update Time:2026-02-27

2-Thiophenemethanol, A-(5-bromo-2-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenemethanol, ?-(5-bromo-2-fluorophenyl)-
    • 2-THIOPHENEMETHANOL, A-(5-BROMO-2-FLUOROPHENYL)-
    • 2-Thiophenemethanol, A-(5-bromo-2-fluorophenyl)-
    • Inchi: 1S/C11H8BrFOS/c12-7-3-4-9(13)8(6-7)11(14)10-2-1-5-15-10/h1-6,11,14H
    • InChI Key: ZENSFSRYSCOPPG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)C(C1=CC=CS1)O)F

Computed Properties

  • Exact Mass: 285.946
  • Monoisotopic Mass: 285.946
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 48.5

2-Thiophenemethanol, A-(5-bromo-2-fluorophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB603308-250mg
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2-Thiophenemethanol, A-(5-bromo-2-fluorophenyl)- Related Literature

Additional information on 2-Thiophenemethanol, A-(5-bromo-2-fluorophenyl)-

Comprehensive Overview of 2-Thiophenemethanol, α-(5-bromo-2-fluorophenyl)- (CAS No. 1250357-51-7)

2-Thiophenemethanol, α-(5-bromo-2-fluorophenyl)- (CAS 1250357-51-7) is a specialized organic compound with significant potential in pharmaceutical and material science applications. This compound features a unique molecular structure combining a thiophene ring and a substituted phenyl group, making it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its versatility in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules.

The growing demand for heterocyclic compounds like 2-Thiophenemethanol, α-(5-bromo-2-fluorophenyl)- is driven by their role in modern medicinal chemistry. With the rise of personalized medicine and targeted therapies, this compound’s structural motifs align with trends in small-molecule drug design. Its bromo and fluoro substituents enhance binding affinity and metabolic stability, addressing key challenges in drug bioavailability—a frequent search topic among pharmaceutical professionals.

From a synthetic perspective, CAS 1250357-51-7 exemplifies the importance of halogenated aromatics in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These methods are pivotal for constructing complex molecules, a subject widely explored in organic chemistry forums and research publications. The compound’s thiophene moiety also contributes to its utility in optoelectronic materials, linking it to trending searches like "organic semiconductors" and "OLED precursors."

Analytical characterization of 2-Thiophenemethanol, α-(5-bromo-2-fluorophenyl)- typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis—techniques frequently queried by quality control specialists. Its stability under various pH conditions and compatibility with green chemistry solvents (e.g., 2-MeTHF or cyclopentyl methyl ether) further enhance its appeal, aligning with industry shifts toward sustainable synthesis.

In conclusion, CAS 1250357-51-7 represents a convergence of pharmaceutical relevance and advanced material applications. Its structural features cater to evolving needs in drug discovery and material science, while its synthetic accessibility makes it a practical choice for researchers. As interest grows in halogenated heterocycles and bioisosteres, this compound is poised to remain a focal point in both academic and industrial settings.

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